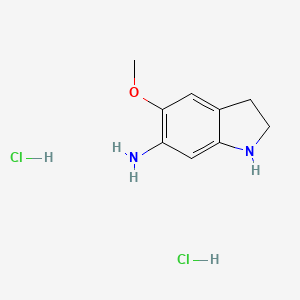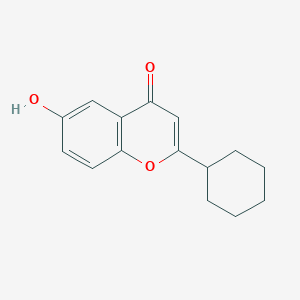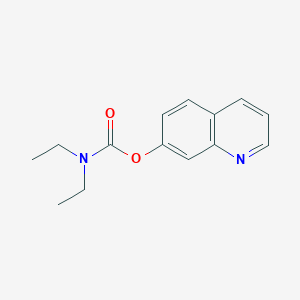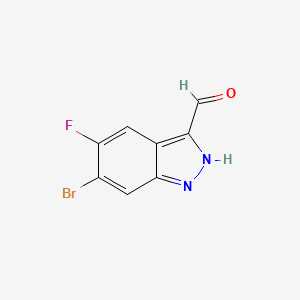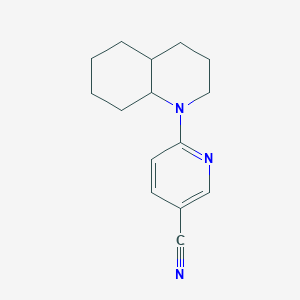
6-(octahydroquinolin-1(2H)-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a complex organic compound that features a quinoline derivative structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nicotinonitrile with an octahydroquinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar quinoline core structure and are known for their pharmacological properties.
Phenanthridin-6-ones: Another class of compounds with a similar structure, often used in medicinal chemistry.
Uniqueness
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is unique due to its specific substitution pattern and the presence of the nicotinonitrile moiety. This combination of structural features gives it distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
827322-99-6 |
|---|---|
Formule moléculaire |
C15H19N3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2 |
Clé InChI |
MMKRVWBIZQYZIK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


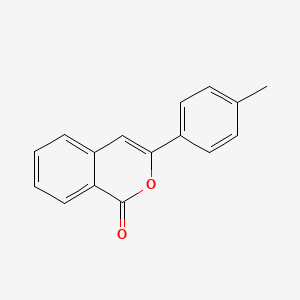
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)
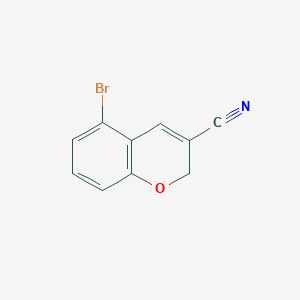
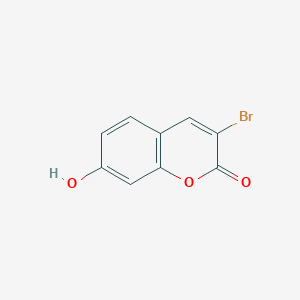
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)




